Cas no 80188-99-4 (Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI))
![Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) structure](https://de.kuujia.com/scimg/cas/80188-99-4x500.png)
80188-99-4 structure
Produktname:Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI)
Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI)
- PHORBOL 12-RETINOATE 13-ACETATE, 4BETA
- Phorbol-12-Retinoate-13-Acetate
- PHORBOL-12-RETINOATE-13-ACETATE YELLOW POWDER
- Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahyd...
- Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxyme
- Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylest
- 12-o-retinoylphorbol-13-acetate
- phorbol 12-retinoate 13-acetate
- retinoicacid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydro
- xy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1h-cyclopropa(3,4)benz(1,2-e)az
- CCRIS 5195
- DTXSID301098342
- 80188-99-4
- Retinoic acid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester
- 12-0-Retinoylphorbol 13-acetate
- Phorbol 12-retinoate 13-acetate, >=95%, powder
- Retinoic acid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester
- Retinoic acid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester, (1aR-(1a-alpha,1b-beta,4a-beta,7a-alpha,7b-alpha,8-alpha,9-beta,9a-alpha))-
- 12-ORPA
- Retinoic acid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
-
- Inchi: InChI=1S/C42H56O8/c1-24(16-17-31-26(3)15-12-18-38(31,7)8)13-11-14-25(2)19-34(45)49-37-28(5)41(48)32(35-39(9,10)42(35,37)50-29(6)44)21-30(23-43)22-40(47)33(41)20-27(4)36(40)46/h11,13-14,16-17,19-21,28,32-33,35,37,43,47-48H,12,15,18,22-23H2,1-10H3/b14-11+,17-16+,24-13+,25-19+/t28-,32+,33-,35-,37-,40-,41-,42-/m1/s1
- InChI-Schlüssel: GTNCUWBKHZZECN-IXTPSRJDSA-N
- Lächelt: CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C=C(C)C=CC=C(C)C=CC5=C(CCCC5(C)C)C
Berechnete Eigenschaften
- Genaue Masse: 688.39800
- Monoisotopenmasse: 688.398
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 50
- Anzahl drehbarer Bindungen: 10
- Komplexität: 1680
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 4
- Topologische Polaroberfläche: 130Ų
- XLogP3: 6.4
Experimentelle Eigenschaften
- Dichte: 1.2
- Siedepunkt: 784.4°C at 760 mmHg
- Flammpunkt: 231.2°C
- Brechungsindex: 1.591
- PSA: 130.36000
- LogP: 6.58340
Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:UN 2811 6.1/PG 3
- WGK Deutschland:3
- Code der Gefahrenkategorie: 26/27/28-36/37/38
- Sicherheitshinweise: S26; S27; S36/37/39; S45
- RTECS:VH6505000
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R26/27/28; R36/37/38
- Lagerzustand:−20°C
- Sicherheitsbegriff:26-27-36/37/39-45
Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-364666-10 mg |
Phorbol-12-Retinoate-13-Acetate, |
80188-99-4 | 10mg |
¥5,039.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-364666-10mg |
Phorbol-12-Retinoate-13-Acetate, |
80188-99-4 | 10mg |
¥5039.00 | 2023-09-05 |
Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) Verwandte Literatur
-
1. Book reviews
-
2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
80188-99-4 (Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI)) Verwandte Produkte
- 24928-15-2(5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-)
- 32752-29-7(5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-)
- 4956-84-7(3,4-diethoxyaniline hydrochloride)
- 585553-16-8(1-5-(3-chlorophenyl)furan-2-carbothioyl-4-(4-fluorophenyl)piperazine)
- 2171606-00-9(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(4-methyloxan-4-yl)methylcarbamoyl}propanoic acid)
- 1890179-87-9(2-amino-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-1-ol)
- 2228539-69-1(1-2-(3-methylpyridin-4-yl)propan-2-ylcyclopropan-1-amine)
- 1327231-94-6(5-1-(3-bromobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 2227912-08-3((2S)-4-(3,5-difluoropyridin-4-yl)butan-2-amine)
- 1261838-87-2(3,4'-Dichloro-2'-fluoropropiophenone)
Empfohlene Lieferanten
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz

江苏科伦多食品配料有限公司
Gold Mitglied
CN Lieferant
Reagenz

Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
